3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea

Medicinal Chemistry Molecular Recognition Solubility Optimization

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea (CAS 32813-12-0) is a hydrazinecarbothioamide derivative belonging to the N‑substituted thiourea family, bearing a 3‑(N‑methylanilino)propyl substituent. With a molecular formula of C₁₁H₁₈N₄S and a molecular weight of 238.35 g mol⁻¹, the compound is classified as a research‑grade building block for medicinal chemistry and coordination chemistry applications.

Molecular Formula C11H18N4S
Molecular Weight 238.36 g/mol
CAS No. 32813-12-0
Cat. No. B1521578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea
CAS32813-12-0
Molecular FormulaC11H18N4S
Molecular Weight238.36 g/mol
Structural Identifiers
SMILESCN(CCCNC(=S)NN)C1=CC=CC=C1
InChIInChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16)
InChIKeyNSZYYBWXRIRYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea (CAS 32813-12-0): Chemical Class and Core Characteristics for Research Procurement


3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea (CAS 32813-12-0) is a hydrazinecarbothioamide derivative belonging to the N‑substituted thiourea family, bearing a 3‑(N‑methylanilino)propyl substituent . With a molecular formula of C₁₁H₁₈N₄S and a molecular weight of 238.35 g mol⁻¹, the compound is classified as a research‑grade building block for medicinal chemistry and coordination chemistry applications . Its structure encompasses a hydrazine‑derived amino group, a thiocarbonyl moiety, and a tertiary aniline‑type nitrogen, providing a multifunctional scaffold that distinguishes it from simpler mono‑ or disubstituted thioureas.

Why N‑Methyl‑N‑phenylthiourea or Unsubstituted Thiourea Cannot Substitute for 3‑Amino‑1‑{3‑[methyl(phenyl)amino]propyl}thiourea in Research


Generic substitution of 3‑amino‑1‑{3‑[methyl(phenyl)amino]propyl}thiourea with simpler thioureas such as N‑methyl‑N‑phenylthiourea (CAS 4104‑75‑0) or N‑phenylthiourea fails because the target compound possesses a unique combination of a hydrazine‑derived primary amino group and a tertiary aniline nitrogen separated by a flexible propyl linker . This arrangement yields a higher hydrogen‑bond donor count (3 vs. 1), a larger topological polar surface area, and a lower predicted logP compared to the nearest commercial analog, directly impacting solubility, metal‑coordination geometry, and biological recognition properties [1]. Researchers who substitute with simpler thioureas risk losing the bifunctional reactivity and the ability to form chelate complexes that are critical for applications in medicinal chemistry, anion sensing, or catalysis.

Quantitative Differentiation of 3‑Amino‑1‑{3‑[methyl(phenyl)amino]propyl}thiourea Against Closest Thiourea Analogs


Higher Hydrogen‑Bond Donor Count Relative to N‑Methyl‑N‑phenylthiourea

The target compound contains three hydrogen‑bond donor (HBD) sites (two N–H groups on the thiourea/hydrazine unit plus one primary –NH₂), whereas the closest commercial analog N‑methyl‑N‑phenylthiourea (CAS 4104‑75‑0) provides only one HBD [1]. Increased HBD count typically enhances aqueous solubility and strengthens intermolecular interactions with biological targets.

Medicinal Chemistry Molecular Recognition Solubility Optimization

Increased Topological Polar Surface Area (TPSA) Versus N‑Methyl‑N‑phenylthiourea

The estimated topological polar surface area (TPSA) for 3‑amino‑1‑{3‑[methyl(phenyl)amino]propyl}thiourea is approximately 83 Ų (calculated from its SMILES representation), compared with a reported TPSA of 61.35 Ų for N‑methyl‑N‑phenylthiourea [1]. A TPSA of ~83 Ų places the target compound in a range that is considered favorable for oral bioavailability while still permitting sufficient membrane permeation.

Drug‑likeness Permeability ADME Prediction

Lower lipophilicity (logP) Compared with N‑Methyl‑N‑phenylthiourea

The target compound’s predicted logP is estimated at ~1.4, significantly lower than the reported logP of 2.07 for N‑methyl‑N‑phenylthiourea [1]. Reduced lipophilicity is generally associated with lower non‑specific protein binding and improved metabolic stability.

Lipophilicity Metabolic Stability Off‑target Binding

Presence of a Flexible Propyl Linker Enabling Chelate Formation – Structural Distinction from Rigid Thioureas

The 3‑(N‑methylanilino)propyl chain introduces a flexible spacer between the thiourea core and the tertiary aniline nitrogen, enabling the molecule to act as a bidentate or tridentate ligand. Simpler analogs such as N‑methyl‑N‑phenylthiourea lack this flexible linker and can only coordinate through the thiourea sulfur or nitrogen atoms [1]. This structural feature has been cited by vendors as valuable for forming stable metal complexes relevant to catalysis and materials science [2].

Coordination Chemistry Ligand Design Metal Complexes

Commercial Purity Benchmarking: 95% Assay Availability with Defined Specifications

The target compound is commercially available from Leyan at 95% purity (Product No. 1327940) . In comparison, N‑methyl‑N‑phenylthiourea is typically offered at 97% purity by Thermo Scientific (CAS 4104‑75‑0) [1]. While both are supplied at research grade, the target compound’s specification includes defined storage conditions and a certificate of analysis, ensuring reproducibility for sensitive applications.

Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3‑Amino‑1‑{3‑[methyl(phenyl)amino]propyl}thiourea


Fragment‑Based Drug Discovery: A Higher H‑Bond Donor Scaffold for Hit Generation

The three hydrogen‑bond donor sites (vs. one in N‑methyl‑N‑phenylthiourea) make the target compound a superior starting fragment for identifying initial hits against targets with polar active sites, such as kinases or proteases, where multiple directed hydrogen bonds are required for affinity [1].

Design of Bidentate/Tridentate Ligands for Transition‑Metal Catalysis

The flexible propyl‑spaced N‑methylaniline group, combined with the thiourea/hydrazine core, enables the formation of chelate complexes with transition metals. This structural feature is advantageous for developing new catalysts for cross‑coupling or oxidation reactions that require hemilabile ligand behavior [2].

Anion Recognition and Supramolecular Chemistry: A Polar Scaffold with Enhanced Binding Capacity

The higher TPSA (~83 Ų) and additional H‑bond donors relative to N‑methyl‑N‑phenylthiourea suggest that the target compound can function as a more potent neutral anion receptor, particularly for oxoanions such as phosphate or carboxylate, where multidentate hydrogen‑bonding is essential for selectivity [3].

Medicinal Chemistry Scaffold Diversification with Defined Quality Specifications

Commercially available at 95% purity with a certificate of analysis, the compound is ready for use in parallel synthesis libraries aimed at exploring structure‑activity relationships around the thiourea‑hydrazine pharmacophore, ensuring reproducibility across different research groups .

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